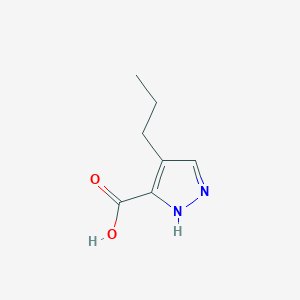
4-Propyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid typically involves the cyclocondensation of hydrazine with a suitable β-dicarbonyl compound, followed by functional group modifications. One common method includes the reaction of 4-propyl-3-pyrazolone with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the preparation of intermediates followed by cyclization and functional group transformations. The use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: 4-Propyl-1H-Pyrazole-3-Carboxylic Acid can undergo oxidation reactions to form corresponding pyrazole-3-carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylates.
Reduction: Pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can enhance binding affinity through ionic interactions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-Carboxylic Acid: Lacks the propyl group, leading to different biological activities and binding affinities.
4-Methyl-1H-Pyrazole-3-Carboxylic Acid: Substituted with a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
4-Phenyl-1H-Pyrazole-3-Carboxylic Acid: Contains a phenyl group, which significantly alters its pharmacological profile.
Uniqueness: The presence of the propyl group at the 4-position of the pyrazole ring in 4-Propyl-1H-Pyrazole-3-Carboxylic Acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Eigenschaften
CAS-Nummer |
92304-61-5 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
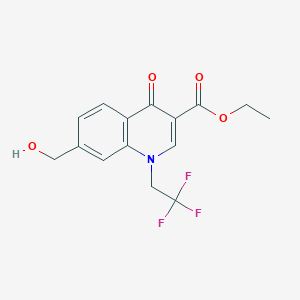
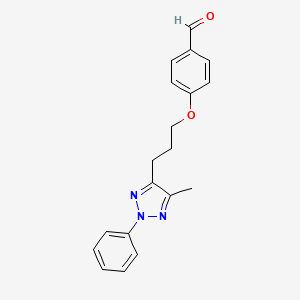
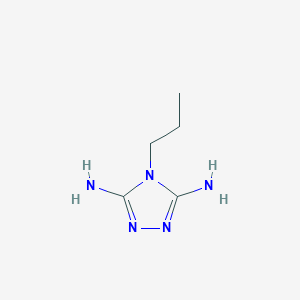
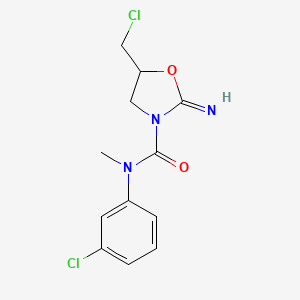
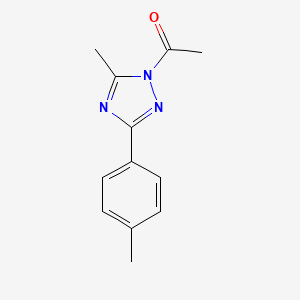
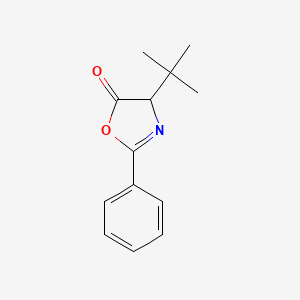

![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
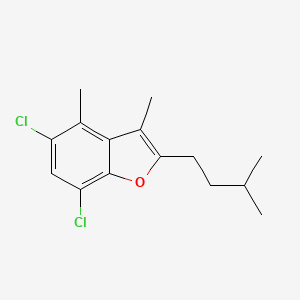
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
